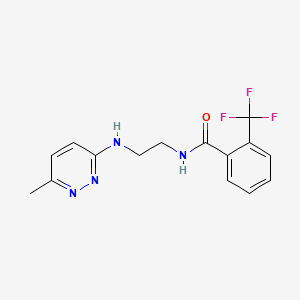

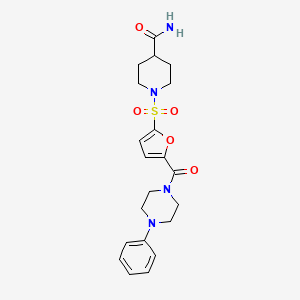

N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as EMA401, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, which is involved in pain signaling.

科学的研究の応用

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, has been synthesized in the pursuit of novel antiallergic compounds. Efforts to enhance the antiallergic potency by varying indole substituents and alkanoic chain length identified compounds significantly more potent than conventional antihistamines, showing promise in inhibitory activity against IL-4 and IL-5 production tests, and demonstrating efficacy in inhibiting microvascular permeability in rhinitis models. These compounds, including derivatives with adjusted structural components, were examined for their antiallergic properties through in vivo and in vitro studies, confirming their efficiency in various antiallergic activity evaluations, notably in sensitized guinea pig models for late phase eosinophilia and in rhinorrhea prevention through topical application and systemic administration (Menciu et al., 1999).

Biocatalytic Applications

The fermentative production of N-alkylated glycine derivatives by recombinant Corynebacterium glutamicum showcases an innovative application area. Specifically, the modification of imine reductase DpkA from Pseudomonas putida led to increased activity for reductive alkylamination of glyoxylate, enabling efficient production of sarcosine and N-ethylglycine. This method highlights the compound's role in promoting environmentally friendly and cost-effective production of N-methylated amino acids, crucial for various pharmaceutical and industrial applications. The study demonstrates the potential of genetic and enzymatic engineering in enhancing the production capabilities of microorganisms for N-alkylated amino acids, providing a sustainable alternative to chemical synthesis methods (Mindt et al., 2019).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research on this compound. Given the various biological activities associated with indole derivatives , it is likely that the compound could potentially have a variety of molecular and cellular effects.

特性

IUPAC Name |

N-[3-(N-ethyl-3-methylanilino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-4-26(18-10-7-9-16(2)15-18)14-8-13-24-23(28)22(27)21-17(3)25-20-12-6-5-11-19(20)21/h5-7,9-12,15,25H,4,8,13-14H2,1-3H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDRPCIHXVSBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C)C3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2362960.png)

![2-[3-(Benzotriazol-2-yl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]ethanol](/img/structure/B2362961.png)